benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s often used as a building block in the synthesis of various organic compounds . The compound you mentioned seems to be a complex derivative of benzofuran, with additional functional groups such as a tetrazole and a piperazine ring .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can vary widely depending on the specific functional groups present in the molecule. In general, benzofuran derivatives can undergo various types of reactions including condensation, substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. These properties can be determined using various analytical techniques .Mechanism of Action
Target of Action
The compound, also known as 1-benzofuran-2-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . In particular, this compound has been found to target the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation . The compound’s interaction with EGFR results in the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Biochemical Pathways
Upon binding to the EGFR, the compound inhibits the activation of several downstream biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation . By inhibiting these pathways, the compound prevents the uncontrolled growth and proliferation of cells, thereby exhibiting its anticancer effects .
Pharmacokinetics
Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing . This suggests that the compound may also have favorable ADME properties, contributing to its potential as a therapeutic agent .
Result of Action
The compound’s action results in the inhibition of cell growth and proliferation, due to its interaction with the EGFR . This makes it a potential anticancer agent, particularly against cancers that overexpress the EGFR, such as non-small cell lung cancer and breast cancer .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone compound has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJNEVEPGXHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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